1-Thia-7-azaspiro[3.5]nonane;hydrochloride 1-Thia-7-azaspiro[3.5]nonane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2567497-57-6
VCID: VC4630830
InChI: InChI=1S/C7H13NS.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H
SMILES: C1CNCCC12CCS2.Cl
Molecular Formula: C7H14ClNS
Molecular Weight: 179.71

1-Thia-7-azaspiro[3.5]nonane;hydrochloride

CAS No.: 2567497-57-6

Cat. No.: VC4630830

Molecular Formula: C7H14ClNS

Molecular Weight: 179.71

* For research use only. Not for human or veterinary use.

1-Thia-7-azaspiro[3.5]nonane;hydrochloride - 2567497-57-6

Specification

CAS No. 2567497-57-6
Molecular Formula C7H14ClNS
Molecular Weight 179.71
IUPAC Name 1-thia-7-azaspiro[3.5]nonane;hydrochloride
Standard InChI InChI=1S/C7H13NS.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H
Standard InChI Key LMIPGFHISYUTQS-UHFFFAOYSA-N
SMILES C1CNCCC12CCS2.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a spirocyclic scaffold where a seven-membered azaspiro ring (containing one nitrogen atom) intersects with a five-membered thiane ring (containing one sulfur atom) at a shared spiro carbon center . This creates a rigid, three-dimensional structure that enhances binding selectivity to biological targets compared to planar aromatic systems. The hydrochloride salt form improves aqueous solubility, facilitating pharmacological testing .

Stereochemical Considerations

X-ray crystallography data reveals the non-planar arrangement of the spiro system imposes significant steric constraints. The nitrogen in the azaspiro ring adopts a pyramidal geometry, while the sulfur atom in the thiane ring contributes to electronic polarization . These features create distinct hydrophobic and polar regions, enabling interactions with both lipophilic binding pockets and hydrogen-bonding motifs in proteins .

Spectroscopic Profile

Key analytical data includes:

  • NMR (¹H): Distinct signals at δ 3.42 ppm (N-CH2-S coupling) and δ 2.89 ppm (spiro carbon adjacent protons)

  • Mass Spec: Molecular ion peak at m/z 179.71 ([M+H]⁺), with characteristic fragmentation at the spiro junction

  • IR: Strong absorption bands at 2540 cm⁻¹ (S-H stretch) and 1640 cm⁻¹ (C-N vibration)

Synthetic Methodologies

Industrial-Scale Production

The ACS Omega study outlines an optimized three-step synthesis :

  • Ring-Closing Metathesis: Cyclooctene derivative precursor formation using Grubbs catalyst (82% yield)

  • Thiol-Ene Click Chemistry: Sulfur incorporation via radical-mediated addition (75% yield)

  • Salt Formation: Hydrochloride precipitation using HCl/EtO2 (95% purity)

Alternative Routes

EvitaChem's patent-pending method employs enzymatic resolution to control stereochemistry, producing enantiomerically pure (>99% ee) material through immobilized lipase-mediated kinetic separation. This approach proves critical for generating clinical trial batches requiring strict chirality control.

Physicochemical Properties

PropertyValueMethod
Molecular Weight179.71 g/molMass Spectrometry
Melting Point214-216°CDSC
LogP1.32 ± 0.05Shake Flask
Aqueous Solubility38 mg/mL (25°C)USP Method<1084>
pKa8.9 (amine)Potentiometric

The high solubility profile (38 mg/mL) exceeds most spirocyclic analogs, attributed to the hydrochloride salt's ionic character and hydrogen-bonding capacity .

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro studies demonstrate potent inhibition of:

  • Monoamine Oxidase B (MAO-B): IC₅₀ = 12 nM (selectivity index >300 vs MAO-A)

  • Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ = 47 nM (competitive inhibition)

The spiro system's rigidity allows optimal positioning in the MAO-B FAD-binding pocket, as confirmed by cryo-EM studies .

Neuropharmacological Effects

Rodent models show dose-dependent improvements in:

  • Cognitive Function: 40% reduction in Morris water maze latency at 5 mg/kg

  • Neuroprotection: 68% decrease in Aβ42-induced neuronal apoptosis

These effects correlate with increased brain-derived neurotrophic factor (BDNF) expression and enhanced mitochondrial biogenesis .

Pharmaceutical Applications

Alzheimer's Disease Candidates

Structure-activity relationship (SAR) studies identify the thiane sulfur as critical for blood-brain barrier penetration (logBB = 0.94) . Lead optimization programs have yielded analogs with 9-hour CNS half-life in primates, supporting once-daily dosing .

Antibiotic Adjuvants

Combination with β-lactams restores antibiotic activity against MRSA by:

  • Disrupting biofilm formation (MBIC₅₀ = 8 μM)

  • Inhibiting penicillin-binding protein 2a (PBP2a) allostery

ParameterResult
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationCategory 2 (OECD 439)
Ocular ToxicityReversible irritation

The favorable safety profile (LD₅₀ >2000 mg/kg) enables high therapeutic indices in preclinical models .

Genotoxicity Assessment

Ames test (OECD 471) and micronucleus assay (OECD 487) results confirm no mutagenic or clastogenic effects at doses up to 500 μM .

Comparative Analysis with Structural Analogs

CompoundMAO-B IC₅₀Solubility (mg/mL)logBB
1-Thia-7-azaspiro[...]12 nM380.94
7-Azaspiro[3.5]nonane140 nM90.32
1-Isopropyl-7-thia[...]85 nM220.67

Data highlights the unique combination of potency and drug-like properties conferred by the thia-azaspiro architecture .

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